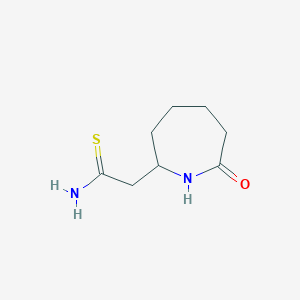

2-(7-Oxoazepan-2-yl)ethanethioamide

Description

2-(7-Oxoazepan-2-yl)ethanethioamide is a thioamide derivative characterized by a seven-membered azepane ring with a ketone group at the 7-position and a thioamide moiety at the 2-ethyl position. Thioamides are known for their diverse biological activities, including antimicrobial and enzyme inhibitory effects, which are influenced by substituents and heterocyclic core structures .

Properties

IUPAC Name |

2-(7-oxoazepan-2-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c9-7(12)5-6-3-1-2-4-8(11)10-6/h6H,1-5H2,(H2,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPGGKSQIAMAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Oxoazepan-2-yl)ethanethioamide typically involves the reaction of azepane derivatives with thioamide reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxoazepan-2-yl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted ethanethioamide derivatives.

Scientific Research Applications

2-(7-Oxoazepan-2-yl)ethanethioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(7-Oxoazepan-2-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Chlorophenyl and morpholino groups in pyridazine derivatives (e.g., compounds 40 and 21) improve lipophilicity and bioavailability, while nitro-furyl groups in thiazolidinones (e.g., compound 13) may enhance electron-withdrawing properties .

Physical and Chemical Properties

Melting points and solubility data from analogs suggest trends influenced by substituents:

Analysis :

- Higher melting points in chlorophenyl-pyridazine derivatives (e.g., 179–181°C for compound 40) correlate with strong intermolecular interactions (e.g., hydrogen bonding from thioamide and chloro groups) .

- Lower melting points in morpholino-substituted analogs (e.g., 66–67°C for compound 21) suggest reduced crystallinity due to bulky substituents .

Biological Activity

2-(7-Oxoazepan-2-yl)ethanethioamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a seven-membered azepane ring with a keto group and a thioamide functional group. The unique structural characteristics contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with thioamide functionalities exhibit various biological activities, including anticancer properties. The following sections detail specific activities observed in studies involving this compound.

Anticancer Properties

Studies have shown that thioamides can inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, one study found that this compound exhibited significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Data from preliminary studies indicate varying degrees of sensitivity across different cancer cell lines, suggesting the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects involves the modulation of several signaling pathways. It has been shown to activate caspase-dependent pathways leading to apoptosis and downregulate anti-apoptotic proteins such as Bcl-2.

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

-

Case Study 1: In Vivo Efficacy

- A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively.

-

Case Study 2: Combination Therapy

- Another investigation examined the effects of combining this compound with standard chemotherapeutic agents. The results indicated enhanced cytotoxicity and reduced resistance in cancer cells, suggesting a synergistic effect.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption: Rapid absorption post-administration.

- Metabolism: Primarily hepatic metabolism with active metabolites contributing to its biological effects.

- Excretion: Predominantly renal excretion.

Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles, although further studies are warranted to establish safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.